
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R,4R)-4-Methyl-2-piperidinecarboxylicethylester typically involves the following steps:
Starting Material: The synthesis begins with 4-methyl-2-cyanopiperidine.
Hydrolysis: The 4-methyl-2-cyanopiperidine undergoes hydrolysis using hydrochloric acid to form 4-methyl-2-piperidinecarboxylic acid hydrochloride.
Esterification: The 4-methyl-2-piperidinecarboxylic acid hydrochloride is then esterified with ethyl alcohol to produce 4-methyl-2-ethyl nipecotate hydrochloride.
Separation: A mixed solvent of methyl tertiary butyl ether and ethyl alcohol is used to separate the cis and trans forms of 4-methyl-2-ethyl nipecotate hydrochloride.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, including its role as a neurotransmitter modulator.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Methyl-2-piperidinecarboxylicethylester involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter receptors, particularly metabotropic glutamate receptors, which play a role in synaptic transmission and plasticity. This modulation can lead to various physiological effects, including neuroprotection and anti-apoptotic activity .
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-4-Methyl-2-piperidinecarboxylicethylester: This is a diastereomer of the target compound with different stereochemistry.
4-Methyl-2-piperidinecarboxylic acid: A related compound without the ester group.
4-Methyl-2-cyanopiperidine: The starting material for the synthesis of the target compound.
Uniqueness
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with certain molecular targets makes it valuable in research and therapeutic applications .
Properties
CAS No. |
179236-77-2 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.238 |
Synonyms |
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


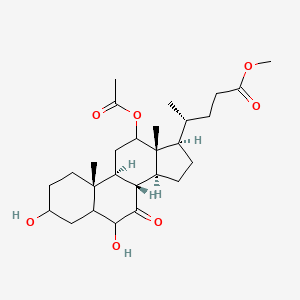
![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)
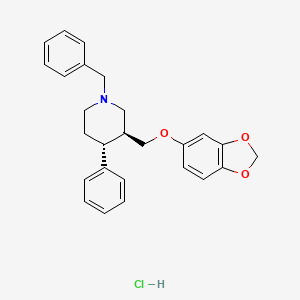
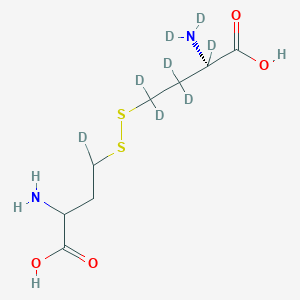
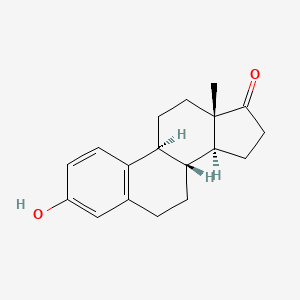
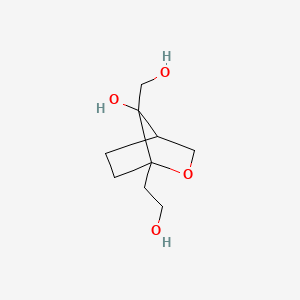
![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)
![Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1149266.png)

